4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-4-(phenylmethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-21-18(19)16(13-22-12-14-8-4-2-5-9-14)17(20-21)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQFIQZKDGRFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzaldehyde derivative.
Reduction: Hydrogen-substituted pyrazole.
Substitution: Amino or thio-substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole showed cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Pyrazole Derivatives
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
The inhibition of these cytokines suggests a mechanism through which the compound may exert therapeutic effects in inflammatory conditions.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented, showing activity against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance.
Table 3: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| F | E. coli | 20 µg/mL |
| G | S. aureus | 15 µg/mL |
| H | P. aeruginosa | 25 µg/mL |
These findings indicate that the presence of specific functional groups in pyrazole derivatives can enhance their antibacterial effectiveness.
Case Studies
Several case studies have highlighted the applications of pyrazole derivatives in drug development:
-
Case Study on Anticancer Agents :
A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer properties against breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug . -
Case Study on Anti-inflammatory Drugs :
Another study focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to reduce edema in animal models. The results showed a marked decrease in paw swelling, suggesting their effectiveness in managing inflammation .
Mechanism of Action
The mechanism of action of 4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the chloro and phenyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes of the target compound with analogs from the literature:
†Calculated based on molecular formula C₁₈H₁₇ClN₂O.
Key Observations:
- Substituent Position: The target compound’s 4-(benzyloxy)methyl group distinguishes it from analogs with substituents at position 5 (e.g., 5-phenoxy or 5-chlorophenoxy groups) .
- Electronic Effects: The benzyloxy group is electron-donating, which could stabilize the pyrazole ring’s electron-deficient regions, contrasting with electron-withdrawing groups like trifluoromethyl or carbaldehyde in analogs .
Physicochemical and Crystallographic Properties
- Crystal Packing: Pyrazole derivatives with hydrogen-bonding groups (e.g., carboxamides) exhibit intermolecular N–H···N or C–H···π interactions, stabilizing crystal lattices . In contrast, the target compound’s benzyloxy group may promote π-π stacking or van der Waals interactions due to the absence of strong H-bond donors .
- Melting Points and Solubility: Lipophilic groups (e.g., benzyloxy) typically lower aqueous solubility compared to polar analogs like carboxamides or aldehydes .
Biological Activity
4-[(Benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.
- Chemical Formula : C16H16ClN3O
- Molecular Weight : 299.77 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study by Burguete et al. reported that various pyrazole compounds demonstrated effective antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups, such as the benzyloxy moiety in this compound, may enhance its antimicrobial efficacy due to improved lipophilicity and cellular permeability .
Anti-inflammatory Properties
Pyrazoles have been recognized for their anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines like TNF-α and IL-6 in vitro. In a comparative study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at 10 µM concentration, indicating their potential as effective anti-inflammatory agents .
Anticancer Activity
The anticancer potential of pyrazoles is well-documented. A study highlighted that compounds with a pyrazole scaffold inhibited the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . The specific compound under discussion has not been extensively studied in this context but falls within a class of compounds known for such activities.
Case Study 1: Synthesis and Evaluation
A recent synthesis of pyrazole derivatives included modifications to enhance biological activity. The synthesized compounds were tested for their ability to inhibit cancer cell proliferation. Among these, compounds with structural similarities to this compound showed significant activity against lung and colorectal cancer cells .
Case Study 2: Anti-inflammatory Testing
In another study focused on anti-inflammatory properties, a series of pyrazole derivatives were evaluated for their effects on carrageenan-induced edema in mice. Results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole?
The compound is typically synthesized via a Vilsmeier-Haack reaction , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive intermediate to introduce formyl or carbaldehyde groups. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with POCl₃/DMF at 50°C, followed by neutralization and recrystallization . Substitution reactions (e.g., replacing chloro groups with phenoxy groups) can be achieved using potassium hydroxide and phenol in dimethyl sulfoxide (DMSO) under reflux .
Q. How is the structural characterization of this pyrazole derivative performed?
X-ray crystallography is the gold standard for determining bond lengths, angles, and intermolecular interactions. For instance, SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, leveraging high-resolution data to resolve dihedral angles and planarity of the pyrazole ring . Spectroscopic methods like ¹H/¹³C NMR and FT-IR validate functional groups, while mass spectrometry confirms molecular weight .
Q. What analytical techniques are used to assess purity and stability?
High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, especially for intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability, critical for optimizing storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
SAR studies focus on modifying substituents (e.g., benzyloxy, chloro, phenyl groups) to enhance interactions with biological targets. For example:
- Replacing the benzyloxy group with bulkier aryl ethers may improve tubulin polymerization inhibition .
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) can enhance metabolic stability . Systematic evaluation of cytotoxicity (via MTT assays ) and tubulin polymerization inhibition (spectrophotometric methods) identifies optimal substituents .
Q. What computational strategies are employed to predict bioactivity and toxicity?
Molecular docking (e.g., AutoDock Vina) models interactions between the compound and targets like tubulin, identifying key residues (e.g., ASN 249, LYS 352) . In silico tools (Molinspiration, OSIRIS) predict physicochemical properties (logP, solubility) and toxicity risks (mutagenicity, carcinogenicity) . PASS software forecasts potential biological activities, guiding experimental prioritization .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity . To address this:
Q. What strategies optimize crystallization for X-ray studies?
Crystallization success depends on solvent selection (e.g., DMF/ethanol mixtures) and slow evaporation techniques . For challenging compounds, co-crystallization with stabilizing agents (e.g., thiourea derivatives) or temperature-controlled methods improve crystal quality .
Q. How are substituent effects on pharmacokinetics evaluated?
LogD measurements (octanol/water distribution at pH 7.4) quantify lipophilicity, which influences bioavailability. Metabolic stability assays (e.g., liver microsome incubation) identify susceptible sites for degradation. For instance, replacing methoxy groups with carboxamide reduces logD by 1.2 units, enhancing metabolic resistance .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
